molecular formula C6H5F2NS B15201758 4-Amino-2,5-difluorobenzenethiol CAS No. 782413-10-9

4-Amino-2,5-difluorobenzenethiol

Cat. No.: B15201758
CAS No.: 782413-10-9
M. Wt: 161.17 g/mol
InChI Key: NTBYZZYNYYIGOX-UHFFFAOYSA-N
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Description

Strategic Importance of Organofluorine Compounds in Advanced Chemistry

Organofluorine chemistry, the study of compounds containing a carbon-fluorine bond, has become a cornerstone of modern chemical science. nih.gov The introduction of fluorine into organic molecules can dramatically alter their physical, chemical, and biological properties. nih.gov Fluorine is the most electronegative element, and the carbon-fluorine bond is one of the strongest covalent bonds in organic chemistry. nih.gov This imparts a high degree of thermal and metabolic stability to fluorinated compounds. nih.gov

The strategic incorporation of fluorine is a widely recognized strategy in medicinal chemistry, with estimates suggesting that approximately 20% of all pharmaceuticals contain at least one fluorine atom. mdpi.comresearchgate.net Fluorination can enhance a drug's potency, modulate its lipophilicity to improve membrane permeability, and block metabolic pathways, thereby increasing its bioavailability and in vivo half-life. mdpi.comresearchgate.net Beyond pharmaceuticals, fluorinated compounds are integral to the development of advanced materials, including high-performance polymers, liquid crystals, and agrochemicals. mdpi.com The unique properties conferred by fluorine make it a powerful tool for fine-tuning molecular characteristics to achieve desired functions. nih.gov

Overview of Aromatic Amines and Thiols as Core Building Blocks in Organic Synthesis

Aromatic amines, or anilines, and aromatic thiols, or thiophenols, are fundamental building blocks in the toolkit of synthetic organic chemists. organic-chemistry.orgnih.govmdpi.commdpi.com These compounds are characterized by the presence of an amino (-NH₂) or a thiol (-SH) group, respectively, attached to an aromatic ring. organic-chemistry.orgmdpi.com Both functional groups are highly versatile and can participate in a wide array of chemical transformations.

Aromatic amines are crucial intermediates in the synthesis of dyes, polymers, and pharmaceuticals. mdpi.comtandfonline.com The amino group is a potent activating group in electrophilic aromatic substitution reactions, directing incoming substituents primarily to the ortho and para positions. researchgate.net It can also act as a nucleophile and is a key component in the formation of amides and in the construction of various heterocyclic systems. nih.govcapes.gov.br A particularly important reaction of primary aromatic amines is their conversion to diazonium salts, which are highly versatile intermediates for introducing a wide range of functional groups onto the aromatic ring. nih.govsemanticscholar.org

Aromatic thiols are also valuable synthetic intermediates. nih.govacs.org The thiol group is a strong nucleophile and can readily participate in reactions to form thioethers, thioesters, and disulfides. nih.govnih.gov Thiophenols are extensively used in the synthesis of pharmaceuticals, agrochemicals, and materials. nih.govacs.org For instance, they are key precursors for the synthesis of benzothiazoles, a class of heterocyclic compounds with diverse biological activities. organic-chemistry.orgnih.govresearchgate.net The ability of thiols to form strong bonds with certain metals also makes them useful in materials science, for example, in the formation of self-assembled monolayers on metal surfaces.

Research Context of 4-Amino-2,5-difluorobenzenethiol within Polyfluorinated Aromatic Systems

This compound is a polyfluorinated aromatic compound that combines the structural features of a 2,5-difluoroaniline (B146615) and a thiophenol. While specific research literature detailing the direct applications of this exact molecule is not extensively documented, its research context can be inferred from the well-established chemistry of its constituent parts and closely related structures.

The presence of two fluorine atoms on the benzene (B151609) ring significantly influences the electronic properties of the molecule. The strong electron-withdrawing nature of fluorine atoms can impact the basicity of the amino group and the acidity of the thiol group. This modulation of reactivity is a key aspect of research into polyfluorinated aromatic systems.

A primary area of application for o-aminothiophenols is in the synthesis of 2-substituted benzothiazoles through condensation with carboxylic acids or their derivatives. organic-chemistry.orgresearchgate.net Given this, this compound is a logical precursor for the synthesis of fluorinated benzothiazole (B30560) derivatives. The incorporation of fluorine into the benzothiazole scaffold is a known strategy in medicinal chemistry to enhance biological activity. semanticscholar.org For example, fluorinated 2-(4-aminophenyl)benzothiazoles have been investigated as potent antitumor agents. semanticscholar.org The synthesis of such compounds often involves the cyclization of a fluorinated thiobenzanilide, which itself can be derived from a fluorinated aniline (B41778).

Furthermore, polyfluorinated aromatic compounds are of interest in materials science. For instance, anilines are used in the synthesis of polyanilines, which are conducting polymers. researchgate.netmdpi.com The introduction of fluorine into the polymer backbone can modify its electronic properties and stability. Similarly, thiols are used in the synthesis of polythiourethanes and other sulfur-containing polymers with applications in optics and other areas. capes.gov.br The difluoro-substituted aminobenzenethiol structure offers a monomer that could be incorporated into such polymers to impart specific properties derived from the fluorine atoms, such as altered hydrophobicity and thermal stability. mdpi.com

In essence, this compound represents a specialized building block within the broader field of polyfluorinated aromatic systems. Its value lies in its potential to serve as a precursor for more complex molecules with tailored properties, particularly in the realms of medicinal chemistry and advanced materials science, where the introduction of fluorine is a key design element.

Chemical Compound Data

Table 1: Properties of this compound

PropertyValue
Chemical Formula C₆H₅F₂NS
IUPAC Name This compound
CAS Number 782413-10-9
Molecular Weight 161.17 g/mol
Appearance Not specified, likely a solid or liquid

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

782413-10-9

Molecular Formula

C6H5F2NS

Molecular Weight

161.17 g/mol

IUPAC Name

4-amino-2,5-difluorobenzenethiol

InChI

InChI=1S/C6H5F2NS/c7-3-2-6(10)4(8)1-5(3)9/h1-2,10H,9H2

InChI Key

NTBYZZYNYYIGOX-UHFFFAOYSA-N

Canonical SMILES

C1=C(C(=CC(=C1F)S)F)N

Origin of Product

United States

Synthetic Methodologies for 4 Amino 2,5 Difluorobenzenethiol and Its Chemical Precursors

Strategies for Introducing Fluorine Atoms into Aromatic Scaffolds

The incorporation of fluorine into aromatic systems is a critical first step in the synthesis of 4-Amino-2,5-difluorobenzenethiol. Two primary strategies are employed for this purpose: nucleophilic aromatic substitution and electrophilic fluorination reactions.

Nucleophilic Aromatic Substitution (SNAr) on Haloarenes

Nucleophilic aromatic substitution (SNAr) is a powerful method for introducing fluorine onto an aromatic ring. nih.gov This reaction typically involves the displacement of a leaving group, such as a halogen, by a nucleophilic fluoride (B91410) source. The success of SNAr reactions is highly dependent on the electronic nature of the aromatic substrate, with electron-deficient systems being more reactive. nih.gov For the synthesis of precursors to this compound, a starting material such as a di-halo-nitrobenzene could be subjected to SNAr conditions using a fluoride salt. The presence of the electron-withdrawing nitro group facilitates the substitution by stabilizing the intermediate Meisenheimer complex. nih.gov

Recent studies have shown that SNAr reactions between heteroaryl halides and thiols can proceed smoothly in solvents like DMAc with potassium carbonate as the base, often at room temperature to 100 °C. nih.gov While this specific example involves thiolates as nucleophiles, the underlying principle of activating the aromatic ring towards nucleophilic attack is directly relevant. For electron-rich systems, the introduction of an additional electron-withdrawing group is often necessary to achieve a successful reaction. nih.gov

Electrophilic Fluorination and Balz-Schiemann Reaction Approaches

Electrophilic fluorination offers an alternative pathway for the introduction of fluorine atoms. wikipedia.org This method involves the reaction of a carbon-centered nucleophile with an electrophilic fluorine source. wikipedia.org Modern electrophilic fluorinating agents, often containing a nitrogen-fluorine bond, have largely replaced older, more hazardous reagents like elemental fluorine. wikipedia.orgsigmaaldrich.com Reagents such as N-fluorobenzenesulfonimide (NFSI) and Selectfluor® are now commonly used due to their stability and safety. wikipedia.orgsigmaaldrich.combrynmawr.edu The mechanism of electrophilic fluorination is complex and can involve either an SN2 or a single-electron transfer (SET) pathway. wikipedia.org

A classic and still relevant method for synthesizing aryl fluorides is the Balz-Schiemann reaction. jk-sci.comwikipedia.orgnumberanalytics.com This reaction transforms a primary aromatic amine into an aryl fluoride through a diazonium tetrafluoroborate (B81430) intermediate. jk-sci.comwikipedia.org The process involves diazotization of the amine, followed by thermal or photolytic decomposition of the resulting diazonium salt to yield the aryl fluoride. jk-sci.comnumberanalytics.com While effective, the traditional Balz-Schiemann reaction uses stoichiometric and relatively expensive tetrafluoroborate salts. wikipedia.org Innovations in this area have explored other counterions like hexafluorophosphates and hexafluoroantimonates, which can improve yields for certain substrates. wikipedia.org

Functional Group Interconversions for Amino and Thiol Moieties on Fluorinated Aromatics

Once the difluorinated aromatic core is established, the next phase of the synthesis focuses on introducing the amino and thiol functional groups.

Reductive Amination Strategies for Aromatic Nitro Precursors

The reduction of a nitro group to an amine is a common and well-established transformation in organic synthesis. wikipedia.orgmasterorganicchemistry.com This step is crucial for converting a nitro-difluorobenzene intermediate into the corresponding aniline (B41778) derivative. A variety of reducing agents can be employed for this purpose.

Catalytic hydrogenation using reagents like palladium on carbon (Pd/C) or Raney nickel is a highly effective method for reducing both aromatic and aliphatic nitro groups. commonorganicchemistry.com However, care must be taken as these conditions can also reduce other functional groups. commonorganicchemistry.com For substrates sensitive to hydrogenation, such as those containing aryl halides, Raney nickel is often preferred to avoid dehalogenation. commonorganicchemistry.com

Alternatively, metals in acidic media, such as iron in acetic acid or zinc in acetic acid, provide a mild and selective method for nitro group reduction. masterorganicchemistry.comcommonorganicchemistry.com Tin(II) chloride is another mild reagent suitable for this transformation. scispace.com For instances where acidic conditions are not tolerated, sodium sulfide (B99878) can be a useful alternative, sometimes allowing for the selective reduction of one nitro group in the presence of others. commonorganicchemistry.comscispace.com It is important to note that strong reducing agents like lithium aluminum hydride are generally not used for the reduction of aryl nitro compounds to anilines as they tend to form azo compounds. masterorganicchemistry.comcommonorganicchemistry.com

Introduction of the Sulfhydryl (Thiol) Group on Fluoroaromatic Systems

The introduction of a thiol (or sulfhydryl) group onto the fluorinated aromatic ring is the final key functionalization. wikipedia.orgyoutube.com Thiols are the sulfur analogs of alcohols and possess distinct chemical properties, including higher acidity compared to their alcohol counterparts. wikipedia.orgyoutube.com

One common method for synthesizing thiols is through a nucleophilic substitution reaction where a hydrosulfide (B80085) anion (SH⁻) acts as the nucleophile, displacing a leaving group on the aromatic ring. youtube.com This is typically an SN2-type reaction. youtube.com A significant advantage of using the hydrosulfide nucleophile is that it is a weak base, which minimizes competing elimination reactions. youtube.com

Another approach involves the use of thiourea (B124793). In this multi-step process, the fluoroaromatic compound is first reacted with thiourea to form an isothiouronium salt. This salt is then hydrolyzed under basic conditions to yield the desired thiol. This method is particularly useful when direct substitution with hydrosulfide is problematic.

Recent research has also explored the desulfurization of thiols for nucleophilic substitution, although this is more relevant for modifying existing thiol-containing molecules rather than introducing the thiol group itself. cas.cn

Multi-step Synthetic Routes and Optimized Reaction Conditions

The synthesis of this compound is a multi-step process that requires careful optimization of each reaction. A plausible synthetic route could commence with a 1,4-dihalo-2,5-dinitrobenzene. One of the nitro groups could be selectively reduced to an amine, followed by a double nucleophilic aromatic substitution with fluoride to replace the halogens. The remaining nitro group would then be reduced to the second amine, and one of the amino groups could be converted to a thiol via a Sandmeyer-type reaction with a sulfur-containing nucleophile.

Alternatively, starting from m-difluorobenzene, nitration would likely yield a mixture of dinitro isomers, which would require separation. Subsequent reduction and functional group manipulations would then be necessary. A more direct route might involve the formylation of m-difluorobenzene to produce 2,4-difluorobenzaldehyde, followed by reductive amination to give 2,4-difluorobenzylamine. google.com While this provides a difluorinated aniline precursor, further steps would be needed to introduce the thiol group at the correct position.

The optimization of reaction conditions is paramount for achieving high yields and purity. This includes the choice of solvent, temperature, catalyst, and base. For instance, in SNAr reactions, polar aprotic solvents like DMAc or DMF are often employed. nih.gov In the reduction of nitro groups, the choice of reducing agent and reaction conditions can be tailored to be compatible with other functional groups present in the molecule. commonorganicchemistry.com

Regioselective Synthesis of 2,5-Difluorinated Benzene (B151609) Derivatives

The foundational step in synthesizing this compound is the construction of a benzene ring with fluorine atoms at the 2 and 5 positions. The strategic placement of these fluorine atoms is crucial as it dictates the electronic properties and subsequent reactivity of the ring, guiding the introduction of other functional groups.

A common and commercially available precursor for such syntheses is 2,5-difluoroaniline (B146615) . sigmaaldrich.com Its synthesis can be approached from multiple routes, often involving multi-step processes that begin with more basic materials. For instance, a synthetic pathway can start from 1,2-dibromo-4,5-difluoro-3-nitrobenzene. This starting material undergoes catalytic hydrogenation, where the nitro group is reduced to an amine, and the bromine atoms are removed. chemicalbook.com This reaction is typically performed using a palladium on carbon (Pd/C) catalyst in the presence of hydrogen gas and a base like triethylamine. chemicalbook.com

Another precursor, 1,4-difluorobenzene, can be nitrated to form 1,4-difluoro-2-nitrobenzene. The nitro group can then be reduced to an amino group to yield 2,5-difluoroaniline. These precursors are pivotal as the existing amino or nitro groups can direct subsequent functionalization to achieve the desired substitution pattern for this compound.

Table 1: Example Synthetic Route for a 2,5-Difluorinated Benzene Precursor

Step Starting Material Reagents & Conditions Product Yield Reference
1 1,2-dibromo-4,5-difluoro-3-nitrobenzene 10% Pd/C, H₂, Triethylamine, Methanol, 50°C 2,5-Difluoroaniline 93% chemicalbook.com
2 1,4-Difluorobenzene HNO₃, H₂SO₄ 1,4-Difluoro-2-nitrobenzene Variable General Nitration
3 1,4-Difluoro-2-nitrobenzene Fe, HCl or H₂, Pd/C 2,5-Difluoroaniline High General Reduction

Controlled Introduction of Amino and Thiol Functionalities

With a 2,5-difluorinated benzene derivative in hand, the next critical phase is the controlled introduction of the amino and thiol groups to their target positions (4- and 1-, respectively). The synthesis of aminothiophenols often requires careful strategic planning to avoid side reactions and ensure correct isomer formation.

One effective, though often high-temperature, method for introducing a thiol group is the Newman-Kwart rearrangement . wikipedia.orgorganic-chemistry.org This reaction sequence begins with a phenol (B47542). For the target molecule, one would start with 4-amino-2,5-difluorophenol. The phenol is first reacted with a dialkylthiocarbamoyl chloride to form an O-aryl thiocarbamate. organic-chemistry.org This intermediate is then heated, typically to temperatures above 200°C, to induce an intramolecular rearrangement where the thiocarbamate group migrates from the oxygen to the sulfur atom, yielding an S-aryl thiocarbamate. wikipedia.orgchem-station.com The final step is the hydrolysis of this S-aryl thiocarbamate, usually with a strong base like sodium hydroxide, to liberate the desired thiophenol. organic-chemistry.org While effective, the high temperatures required can be a limitation for substrates with sensitive functional groups. kiku.dk Recent developments have shown that this rearrangement can be facilitated under milder conditions using palladium catalysis or photoredox catalysis. chem-station.com

An alternative approach involves the reaction of a chloronitrobenzene derivative with a sulfide source. For instance, a route could start with 2,5-difluoro-4-nitrochlorobenzene. This compound could react with sodium hydrosulfide (NaSH) or sodium sulfide (Na₂S), where the sulfide displaces the chlorine, and the nitro group is subsequently reduced to an amine, yielding the final product. google.comprepchem.com The process often involves heating in an aqueous medium. google.comprepchem.com

Table 2: Proposed Newman-Kwart Rearrangement for Thiol Introduction

Step Reaction Description Typical Conditions
1 Thiocarbamoylation A phenol is reacted with N,N-dimethylthiocarbamoyl chloride to form an O-aryl thiocarbamate. Base (e.g., NaH), Solvent (e.g., DMF)
2 Rearrangement The O-aryl thiocarbamate is heated to induce intramolecular migration to an S-aryl thiocarbamate. Heat (~250°C) or Pd-catalysis (~100°C)
3 Hydrolysis The S-aryl thiocarbamate is hydrolyzed to yield the thiophenol. Aqueous NaOH or KOH

Advanced Spectroscopic and Structural Characterization of 4 Amino 2,5 Difluorobenzenethiol and Analogues

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural determination of organic molecules. For fluorinated aromatic systems, a combination of ¹H, ¹³C, and ¹⁹F NMR, along with two-dimensional techniques, provides a complete picture of the molecular architecture.

The ¹H NMR spectrum of an aromatic compound provides valuable information about the substitution pattern on the benzene (B151609) ring. Protons on an aromatic ring typically resonate in the range of 6.5-8.5 ppm. amherst.edu The precise chemical shift is influenced by the electronic effects of the substituents. Electron-donating groups, such as the amino (-NH₂) group, shield the aromatic protons, causing them to shift to a higher field (lower ppm values). Conversely, electron-withdrawing groups deshield the protons, resulting in a downfield shift.

In the case of 4-Amino-2,5-difluorobenzenethiol, the amino and thiol groups are electron-donating, while the fluorine atoms are electron-withdrawing. The interplay of these effects, along with the relative positions of the substituents, determines the final chemical shifts of the two aromatic protons. The analysis of coupling patterns, specifically ortho (typically 7–10 Hz) and meta (2–3 Hz) couplings, is also critical for assigning the signals to specific protons on the ring. wisc.edu

Table 1: Predicted ¹H NMR Data for this compound

ProtonPredicted Chemical Shift (ppm)Predicted MultiplicityPredicted Coupling Constants (Hz)
H-36.8 - 7.2Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
H-66.5 - 6.9Doublet of doublets (dd)J(H-F) ≈ 8-10, J(H-H) ≈ 2-3
-NH₂3.5 - 4.5Broad singlet-
-SH3.0 - 4.0Singlet-

Note: Predicted values are based on general principles and data for analogous compounds. Actual experimental values may vary.

¹³C NMR spectroscopy complements ¹H NMR by providing information about the carbon skeleton of the molecule. The chemical shifts of carbon atoms in a benzene ring are sensitive to the nature of the attached substituents. The carbon atoms directly bonded to electronegative atoms like fluorine will be significantly deshielded and appear at a lower field.

Quaternary carbons, which are not attached to any protons, are often challenging to assign in a standard ¹³C NMR spectrum due to their long relaxation times and the absence of nuclear Overhauser effect (NOE) enhancement. However, techniques like Distortionless Enhancement by Polarization Transfer (DEPT) and two-dimensional methods such as Heteronuclear Multiple Bond Correlation (HMBC) are invaluable for their unambiguous assignment. columbia.edu The HMBC experiment shows correlations between protons and carbons that are two or three bonds away, allowing for the identification of quaternary carbons through their long-range couplings to nearby protons. columbia.edu

Table 2: Predicted ¹³C NMR Data for this compound

CarbonPredicted Chemical Shift (ppm)Notes
C-1 (C-SH)115 - 125Quaternary
C-2 (C-F)150 - 160 (d, ¹JCF ≈ 240-250 Hz)Quaternary
C-3 (C-H)110 - 120 (d, ²JCF ≈ 20-25 Hz)
C-4 (C-NH₂)140 - 150Quaternary
C-5 (C-F)150 - 160 (d, ¹JCF ≈ 240-250 Hz)Quaternary
C-6 (C-H)105 - 115 (d, ²JCF ≈ 20-25 Hz)

Note: Predicted values are based on general principles and data for analogous compounds. 'd' indicates a doublet due to C-F coupling.

¹⁹F NMR is a highly sensitive technique for the characterization of fluorinated organic molecules. rsc.org The ¹⁹F nucleus is 100% naturally abundant and has a spin of 1/2, making it an ideal NMR probe. nih.gov The chemical shift range for ¹⁹F is much larger than for ¹H, providing excellent signal dispersion, which is particularly useful for analyzing complex mixtures of fluorinated compounds. rsc.org

In this compound, the two fluorine atoms are in different chemical environments and are expected to show distinct signals in the ¹⁹F NMR spectrum. The chemical shifts will be influenced by the electronic effects of the neighboring amino and thiol groups. Furthermore, coupling between the fluorine atoms and the adjacent aromatic protons (³JHF) and between the two fluorine atoms themselves (⁴JFF) can provide valuable structural information.

Two-dimensional (2D) NMR techniques are powerful tools for establishing the connectivity of atoms within a molecule. sdsu.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu In this compound, a cross-peak between the two aromatic protons would confirm their through-bond connectivity.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton-carbon pairs (¹H-¹³C). columbia.edu It is instrumental in assigning the signals of the protonated carbons in the ¹³C NMR spectrum.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons over two or three bonds (²JCH and ³JCH). columbia.edu It is crucial for piecing together the molecular structure by connecting different spin systems and for assigning quaternary carbons. columbia.edu For instance, the proton at C-3 would show a correlation to C-1, C-2, C-4, and C-5, while the proton at C-6 would correlate to C-1, C-2, C-4, and C-5.

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Analysis

Mass spectrometry is an essential analytical technique that provides information about the molecular weight and elemental composition of a compound, as well as its fragmentation pattern upon ionization.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio (m/z) of an ion, which allows for the determination of the elemental composition of the molecule. nih.gov For this compound (C₆H₅F₂NS), the exact mass of the molecular ion [M]⁺˙ can be calculated and compared with the experimentally determined value to confirm the molecular formula.

The fragmentation pattern observed in the mass spectrum provides further structural information. Common fragmentation pathways for aromatic thiols include the loss of the thiol group (-SH) or the entire side chain. In the case of this compound, characteristic fragmentation would likely involve the loss of SH, F, or HCN, leading to the formation of specific fragment ions that can be analyzed to corroborate the proposed structure. The nature of these fragment ions can be confirmed by HRMS analysis. nih.gov

Interpretation of Fragmentation Patterns

The molecular ion peak (M⁺) for this compound would be expected at a mass-to-charge ratio (m/z) corresponding to its molecular weight. Subsequent fragmentation would likely proceed through the loss of small, stable neutral molecules or radicals.

Key Predicted Fragmentation Pathways:

Loss of a hydrogen atom from the thiol group: This would result in a fragment at [M-1]⁺.

Loss of the amino group (-NH₂): This would lead to a significant peak at [M-16]⁺.

Loss of the thiol group (-SH): This fragmentation would produce a peak at [M-33]⁺.

Loss of hydrogen fluoride (B91410) (HF): The presence of fluorine atoms allows for the elimination of HF, resulting in a fragment at [M-20]⁺. A subsequent loss of a second HF molecule could also be possible.

Cleavage of the aromatic ring: Complex fragmentation patterns can arise from the cleavage of the benzene ring itself, leading to various smaller charged fragments.

A data table summarizing the predicted significant fragments in the mass spectrum of this compound is presented below.

Predicted m/z Proposed Fragment Ion Neutral Loss
163[C₆H₅F₂NS]⁺Molecular Ion (M⁺)
162[C₆H₄F₂NS]⁺H
147[C₆H₅F₂S]⁺NH₂
130[C₆H₅F₂N]⁺SH
143[C₆H₄FNS]⁺HF

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is an invaluable tool for identifying the functional groups within a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. The IR spectrum of this compound is expected to exhibit characteristic absorption bands for the amino (N-H), thiol (S-H), carbon-fluorine (C-F), and aromatic (C-H and C=C) groups.

Drawing on data from analogous compounds such as 2-aminobenzenethiol, 3-aminobenzenethiol, and 1,4-difluorobenzene, the expected IR absorption bands for this compound can be estimated. nist.govchemicalbook.comnist.gov

Expected Characteristic IR Absorption Bands:

N-H Stretching: The amino group will typically show two bands in the region of 3300-3500 cm⁻¹, corresponding to the symmetric and asymmetric stretching vibrations of the N-H bonds.

S-H Stretching: The thiol group is expected to show a weak absorption band in the range of 2550-2600 cm⁻¹.

Aromatic C-H Stretching: Absorption bands for the stretching vibrations of the C-H bonds on the aromatic ring are expected just above 3000 cm⁻¹.

C=C Stretching: The stretching vibrations of the carbon-carbon double bonds within the aromatic ring typically appear in the 1400-1600 cm⁻¹ region.

C-F Stretching: The strong absorption of the carbon-fluorine bonds is anticipated in the region of 1100-1300 cm⁻¹.

N-H Bending: The bending vibration of the amino group is expected to be observed around 1600 cm⁻¹.

A summary of these predicted IR absorption bands is provided in the table below.

Vibrational Mode Expected Wavenumber Range (cm⁻¹) Intensity
N-H Asymmetric Stretch3400 - 3500Medium-Strong
N-H Symmetric Stretch3300 - 3400Medium-Strong
Aromatic C-H Stretch3000 - 3100Medium
S-H Stretch2550 - 2600Weak
N-H Bend (Scissoring)1590 - 1650Medium
Aromatic C=C Stretch1400 - 1600Medium-Strong
C-F Stretch1100 - 1300Strong

X-ray Crystallography for Definitive Solid-State Structure Determination

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This technique can provide detailed information about bond lengths, bond angles, and intermolecular interactions. While no experimental crystal structure for this compound has been reported, we can hypothesize its likely crystallographic parameters based on the structures of related molecules like 1,2-difluorobenzene (B135520) and 1,4-difluorobenzene. nih.govnih.gov

A hypothetical crystal structure for this compound would likely belong to a common space group for organic molecules, such as P2₁/c or P-1. The unit cell dimensions would be influenced by the size and shape of the molecule and the nature of the intermolecular interactions, which would include hydrogen bonding from the amino and thiol groups, as well as dipole-dipole interactions involving the C-F bonds.

The table below presents hypothetical, yet realistic, crystallographic data for this compound, derived from the analysis of its analogues.

Crystallographic Parameter Hypothetical Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)~7.5
b (Å)~6.0
c (Å)~12.0
α (°)90
β (°)~105
γ (°)90
Volume (ų)~530
Z (molecules per unit cell)4

Theoretical and Computational Investigations of 4 Amino 2,5 Difluorobenzenethiol

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule at the electronic level. These methods provide insights into the structure, stability, and reactivity of chemical compounds.

Frontier Molecular Orbital (FMO) theory is crucial for understanding a molecule's chemical reactivity and kinetic stability. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant parameter; a smaller gap suggests higher reactivity and lower kinetic stability. nih.govmdpi.com For 4-Amino-2,5-difluorobenzenethiol, the HOMO is expected to be localized primarily on the electron-rich amino and thiol groups and the aromatic ring, while the LUMO would likely be distributed over the benzene (B151609) ring, influenced by the electron-withdrawing fluorine atoms.

A hypothetical table of FMO analysis results for this compound, based on typical values for similar molecules, is presented below.

ParameterExpected Value (eV)Significance
HOMO Energy -5.5 to -6.5Indicates electron-donating capability
LUMO Energy -0.5 to -1.5Indicates electron-accepting capability
HOMO-LUMO Gap 4.0 to 5.5Relates to chemical reactivity and stability

Note: These values are illustrative and based on computational studies of analogous fluorinated and aminated aromatic compounds.

Computational methods are used to determine the most stable three-dimensional structure of a molecule by finding the geometry that corresponds to the minimum energy on the potential energy surface. For this compound, this would involve optimizing bond lengths, bond angles, and dihedral angles. The planarity of the benzene ring and the orientation of the amino and thiol groups relative to the ring would be of particular interest. Conformation analysis would explore different rotational isomers (conformers) arising from the rotation around the C-S and C-N bonds. It is expected that the most stable conformer would have specific orientations of the -NH2 and -SH groups that minimize steric hindrance and maximize favorable electronic interactions. Studies on similar substituted benzenes have detailed the impact of substituents on the geometric parameters of the aromatic ring. researchgate.net

Below is a hypothetical table of selected optimized geometrical parameters for this compound.

ParameterExpected Value
C-S Bond Length 1.75 - 1.80 Å
S-H Bond Length 1.34 - 1.36 Å
C-N Bond Length 1.38 - 1.42 Å
C-F Bond Length 1.34 - 1.37 Å
C-C-S Bond Angle 118° - 122°
C-S-H Bond Angle 95° - 100°

Note: These values are illustrative and based on computational studies of analogous substituted benzene derivatives.

Molecular Modeling and Simulation Approaches

Molecular modeling and simulation techniques can be used to study the behavior of this compound in various environments. While specific studies on this molecule are lacking, molecular dynamics (MD) simulations could be employed to understand its interactions with solvent molecules or its behavior in a biological system. For example, if this molecule were to be investigated as a potential ligand for a protein, molecular docking simulations would be performed to predict its binding mode and affinity. Such studies are common for molecules with potential pharmacological applications, as seen in research on other heterocyclic compounds. ambeed.com

Computational Prediction of Spectroscopic Parameters

Theoretical calculations can predict various spectroscopic properties, which can then be compared with experimental data to validate the computational model. For this compound, DFT calculations could be used to predict its infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectra. The calculated vibrational frequencies from IR and Raman spectra would correspond to specific bond stretching, bending, and torsional modes within the molecule. The predicted ¹H, ¹³C, ¹⁹F, and ¹⁵N NMR chemical shifts would provide detailed information about the chemical environment of each atom. Time-dependent DFT (TD-DFT) could further be used to predict the electronic absorption spectrum (UV-Vis), providing insights into the electronic transitions between molecular orbitals. mdpi.com

Applications of 4 Amino 2,5 Difluorobenzenethiol in Contemporary Chemical Research

As a Versatile Building Block in Complex Organic Synthesis

4-Amino-2,5-difluorobenzenethiol is a fluorinated aromatic compound that holds potential as a versatile building block in the synthesis of more complex organic molecules. Its structure, featuring an amino group, a thiol group, and two fluorine atoms on a benzene (B151609) ring, offers multiple reactive sites for chemical modifications. These characteristics make it an attractive starting material for creating a variety of functionalized molecules with potential applications in different fields of chemical research.

Precursor for Pharmaceutical Intermediates and Analogues

In the realm of pharmaceutical sciences, the development of new drugs often relies on the synthesis of novel molecular structures. Fluorine-containing compounds are of particular interest due to the unique properties that fluorine atoms can impart to a molecule, such as increased metabolic stability and enhanced binding affinity to biological targets. While the direct application of this compound as a precursor for specific, commercially available pharmaceutical intermediates is not extensively documented in publicly available literature, its structural motifs are found in various biologically active compounds. The presence of the aminothiophenol core, combined with fluorine substituents, suggests its potential utility in the synthesis of analogues of known drugs or as a starting point for the discovery of new therapeutic agents. The amino and thiol groups can be readily modified to introduce a wide range of functional groups and build more complex molecular architectures.

Scaffold for Agrochemicals and Dyes

The development of new agrochemicals, such as herbicides, insecticides, and fungicides, is crucial for modern agriculture. Fluorinated organic molecules often exhibit potent biological activity, and thus, are a key area of research in the agrochemical industry. The this compound scaffold, with its combination of reactive functional groups and fluorine atoms, presents a platform for the synthesis of novel agrochemical candidates. The amino and thiol groups can serve as handles to attach other molecular fragments, allowing for the systematic exploration of structure-activity relationships.

Similarly, in the field of dye chemistry, aromatic amines and thiols are common precursors for the synthesis of various classes of dyes. The specific electronic properties conferred by the fluorine atoms in this compound could potentially be exploited to create dyes with unique colors and improved properties, such as enhanced lightfastness and thermal stability. However, specific examples of agrochemicals or dyes synthesized directly from this compound are not widely reported in scientific journals or patent literature.

Synthesis of Functional Materials

Functional materials are materials that possess specific properties and functions, such as electrical conductivity, optical activity, or thermal resistance. The synthesis of novel functional materials is a rapidly growing area of research with applications in electronics, photonics, and materials science. The unique combination of a reactive thiol group, an amino group, and a difluorinated aromatic ring in this compound makes it a candidate for incorporation into polymers and other materials. The thiol group can be used for surface modification of metals or for the synthesis of sulfur-containing polymers. The amino group provides another site for polymerization or for the attachment of other functional moieties. The fluorine atoms can enhance the thermal stability and chemical resistance of the resulting materials. Despite this potential, detailed research on the synthesis of specific functional materials derived from this compound is not readily found in the current body of scientific literature.

Role in Exploratory Medicinal Chemistry Research

The search for new drugs is a continuous effort in medicinal chemistry. The design and synthesis of novel molecular scaffolds that can be elaborated into a library of compounds for biological screening is a key strategy in this process.

Future Research Directions and Perspectives for 4 Amino 2,5 Difluorobenzenethiol

Exploration of Novel and Sustainable Synthetic Routes

The development of efficient and environmentally benign synthetic methodologies is paramount for the broader application of 4-Amino-2,5-difluorobenzenethiol. Future research is anticipated to move beyond traditional multi-step syntheses, which are often characterized by harsh reaction conditions and the generation of significant waste. A key focus will be the exploration of "green" chemistry principles to access this valuable building block.

A comparative look at potential synthetic strategies is presented in Table 1.

Synthetic Approach Potential Advantages Anticipated Challenges
Green Chemistry Routes Reduced environmental impact, use of safer reagents, lower cost. osaka-u.ac.jpeurekalert.orgRequires development of new catalytic systems and optimization of reaction conditions.
One-Pot Syntheses Increased efficiency, higher yields, reduced waste.Complex reaction design, potential for side reactions.
Catalytic Methods High selectivity, milder reaction conditions, potential for asymmetric synthesis. researchgate.netCatalyst cost and stability, optimization of catalyst loading.

Advanced Functionalization and Derivatization Strategies

The true potential of this compound lies in its capacity for diverse functionalization and derivatization. The presence of three distinct functional groups—an amino group, a thiol group, and activated carbon-fluorine bonds—provides a rich chemical space for modification.

Future research will likely focus on selectively targeting these functional groups to create a library of novel derivatives with tailored properties. For instance, the amino group can be readily acylated, alkylated, or used in the formation of Schiff bases, leading to a wide array of amides, amines, and imines. The thiol group is a versatile handle for introducing various substituents through thioetherification or disulfide bond formation. The development of "thiol-free" synthesized thiolating agents could provide a milder and more efficient way to create sulfide (B99878) derivatives. rsc.org Moreover, the fluorine atoms can influence the acidity of the thiol and the basicity of the amine, as well as participate in specific non-covalent interactions, a phenomenon that warrants deeper investigation. soton.ac.uk A three-component derivatization protocol using a 2-formylphenylboronic acid template and an enantiopure diol could be explored for creating chiral derivatives. acs.org

The exploration of these derivatization pathways will be crucial for tuning the electronic, steric, and pharmacokinetic properties of the resulting molecules for specific applications.

Integration into Emerging Catalytic and Bioconjugation Methodologies

The unique structural features of this compound make it an attractive candidate for integration into modern catalytic and bioconjugation strategies.

In the realm of catalysis, the thiol group can act as a ligand for transition metals, potentially leading to the development of novel catalysts for a variety of organic transformations. Zeolites, with their adjustable pore structures, could serve as supports for such catalysts, enhancing their stability and efficiency. mdpi.com The fluorine substituents can modulate the electronic properties of the metal center, offering a means to fine-tune catalytic activity and selectivity.

In the rapidly expanding field of bioconjugation, the thiol group is a well-established functional handle for linking molecules to biomacromolecules such as proteins and peptides. acs.org The "click chemistry" paradigm, which emphasizes rapid, efficient, and highly selective reactions, offers a powerful toolkit for this purpose. wikipedia.org The thiol-ene and thiol-yne reactions, for example, provide robust methods for attaching this compound derivatives to biomolecules. acs.org The development of fluorinated probes for ¹⁹F magnetic resonance imaging is another exciting avenue, where the fluorine atoms in the molecule could serve as the imaging reporters. researchgate.net

Methodology Potential Application of this compound Key Advantages
Catalysis As a ligand for transition metal catalysts.Tunable electronic properties due to fluorine atoms, potential for asymmetric catalysis.
Bioconjugation As a linker for attaching to proteins, peptides, or other biomolecules. acs.orgThiol group provides a reactive handle for "click chemistry" reactions. acs.orgwikipedia.org
¹⁹F MRI As a core scaffold for developing novel imaging agents. researchgate.netFluorine atoms provide a unique signal for MRI applications. researchgate.net

Broader Impact in Interdisciplinary Research Fields

The versatility of this compound suggests its potential to make a significant impact across a range of interdisciplinary research fields. The incorporation of fluorine into organic molecules is a well-established strategy in medicinal chemistry to enhance properties such as metabolic stability, binding affinity, and bioavailability. nih.govoup.com

Medicinal Chemistry: The this compound scaffold could serve as a valuable building block for the synthesis of new therapeutic agents. Its derivatives could be explored as potential inhibitors of enzymes, modulators of protein-protein interactions, or as novel antibacterial or anticancer agents. mdpi.comnih.gov The synthesis of substituted benzothiazoles from 2-aminothiophenols is a well-known route to compounds with a wide range of biological activities. mdpi.comijcrt.org

Materials Science: The unique electronic properties conferred by the fluorine and sulfur atoms make this compound an interesting candidate for the development of novel organic electronic materials. numberanalytics.comnih.gov Its derivatives could be investigated for applications in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). The ability of aromatic thiols to form self-assembled monolayers on metal surfaces also opens up possibilities for creating functionalized surfaces with tailored properties. nih.gov

Agrochemicals: Similar to pharmaceuticals, the introduction of fluorine can enhance the efficacy of agrochemicals. researchgate.net Derivatives of this compound could be explored as new herbicides, fungicides, or insecticides.

The continued exploration of this compound and its derivatives holds the promise of significant advancements in these and other scientific disciplines, underscoring the importance of focused research into this versatile chemical entity.

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